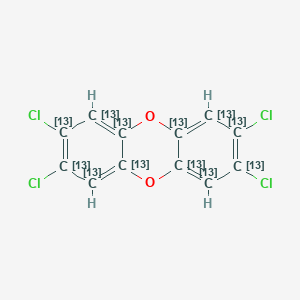
1,2,3,7,8,9-Hexaclorodibenzofurano
Descripción general
Descripción
1,2,3,7,8,9-Hexachlorodibenzofuran is a polychlorinated dibenzofuran, a class of compounds known for their environmental persistence and potential toxicity. These compounds are often by-products of industrial processes involving chlorinated compounds and are known to be environmental pollutants .
Aplicaciones Científicas De Investigación
1,2,3,7,8,9-Hexachlorodibenzofuran has several scientific research applications:
Environmental Chemistry: Studying its persistence and behavior in the environment.
Toxicology: Investigating its toxic effects on living organisms.
Analytical Chemistry: Developing methods for detecting and quantifying its presence in environmental samples.
Biochemistry: Understanding its interactions with biological molecules and pathways
Mecanismo De Acción
Target of Action
The primary target of 1,2,3,7,8,9-Hexachlorodibenzofuran is the Aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcriptional activator . It plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Biochemical Pathways
The activation of the CYP1A1 gene leads to the production of the CYP1A1 enzyme , which is involved in the metabolism of xenobiotics . This enzyme is part of the cytochrome P450 superfamily of enzymes, which are responsible for eliminating most of the drugs and toxins from the human body .
Result of Action
The activation of the CYP1A1 gene by 1,2,3,7,8,9-Hexachlorodibenzofuran can lead to various molecular and cellular effects. For instance, it can induce the expression of genes encoding the cytochrome P450 (CYP) isoform CYP1A1 and 4-chlorobiphenyl hydroxylase in rats . These enzymes play a crucial role in the metabolism of various substances, including drugs and toxins .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,2,3,7,8,9-Hexachlorodibenzofuran. For example, it has been found in the soil near municipal waste incinerators, in freshwater fish, and in human breastmilk . These findings suggest that the compound’s action can be influenced by its presence in various environmental matrices and its potential for bioaccumulation.
Análisis Bioquímico
Biochemical Properties
1,2,3,7,8,9-Hexachlorodibenzofuran acts as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . This compound activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .
Cellular Effects
The cellular effects of 1,2,3,7,8,9-Hexachlorodibenzofuran are primarily mediated through its interaction with the aryl hydrocarbon receptor . This receptor is a transcription regulatory region DNA binding protein . Upon activation by 1,2,3,7,8,9-Hexachlorodibenzofuran, it binds to the XRE promoter region of genes and activates their expression .
Molecular Mechanism
The molecular mechanism of action of 1,2,3,7,8,9-Hexachlorodibenzofuran involves its binding to the aryl hydrocarbon receptor . This binding activates the receptor, leading to the transcriptional activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . This results in changes in gene expression and the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,7,8,9-Hexachlorodibenzofuran can be synthesized through various chemical reactions involving chlorinated precursors. One common method involves the chlorination of dibenzofuran under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas and a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms .
Industrial Production Methods
Industrial production of 1,2,3,7,8,9-Hexachlorodibenzofuran is often an unintended consequence of processes such as waste incineration, metal recovery, and the production of certain herbicides. These processes can lead to the formation of polychlorinated dibenzofurans, including 1,2,3,7,8,9-Hexachlorodibenzofuran, as by-products .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,7,8,9-Hexachlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce partially dechlorinated compounds .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,4,7,8-Hexachlorodibenzofuran
- 1,2,3,6,7,8-Hexachlorodibenzofuran
- 2,3,4,7,8-Pentachlorodibenzofuran
Uniqueness
1,2,3,7,8,9-Hexachlorodibenzofuran is unique due to its specific chlorine substitution pattern, which influences its chemical properties and biological activity. Compared to other similar compounds, it has distinct toxicological profiles and environmental behaviors .
Propiedades
IUPAC Name |
1,2,3,7,8,9-hexachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O/c13-3-1-5-7(11(17)9(3)15)8-6(19-5)2-4(14)10(16)12(8)18/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUSJFJVDVSXIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)C3=C(C(=C(C=C3O2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052470 | |
| Record name | 1,2,3,7,8,9-Hexachlorodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72918-21-9 | |
| Record name | 1,2,3,7,8,9-Hexachlorodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72918-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,7,8,9-Hexachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072918219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,7,8,9-Hexachlorodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,7,8,9-Hexachlorodibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSC1I7996Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,2,3,7,8,9-HxCDF interact with biological systems and what are the potential downstream effects?
A: 1,2,3,7,8,9-HxCDF, like other dioxin-like compounds, primarily exerts its effects by binding to the aryl hydrocarbon receptor (AhR) . The AhR is a ligand-activated transcription factor that, upon binding to ligands like 1,2,3,7,8,9-HxCDF, translocates to the nucleus and alters the expression of various genes. This dysregulation of gene expression can lead to a range of toxic effects, though the specific mechanisms and downstream consequences of 1,2,3,7,8,9-HxCDF exposure are still being investigated.
Q2: How can 1,2,3,7,8,9-HxCDF exposure be assessed in individuals?
A: Studies have shown that 1,2,3,7,8,9-HxCDF can be detected and quantified in small volumes of human serum, making it a potential marker for exposure assessment . This method holds promise for evaluating exposure to sources like burn pits, as indicated by research on military personnel .
Q3: Are there specific analytical techniques for identifying and quantifying 1,2,3,7,8,9-HxCDF?
A: Yes, Gas Chromatography/Matrix Isolation/Fourier Transform Infrared (GC/MI/FT-IR) spectroscopy has been successfully employed to generate reference-quality spectra of 1,2,3,7,8,9-HxCDF . This technique allows for precise identification and quantification of this specific congener within complex mixtures.
Q4: How does the structure of 1,2,3,7,8,9-HxCDF relate to its potency compared to other dioxin-like compounds?
A: While the exact relationship between structure and potency is complex, quantitative structure-activity relationship (QSAR) models suggest that specific electronic properties and molecular surface characteristics of 1,2,3,7,8,9-HxCDF contribute to its AhR-mediated activity . Notably, QSAR models predict that 1,2,3,7,8,9-HxCDF might be more potent than indicated by its current World Health Organization Toxicity Equivalency Factor (WHO-TEF) . This highlights the importance of ongoing research into the structural features influencing the toxicity of dioxin-like compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


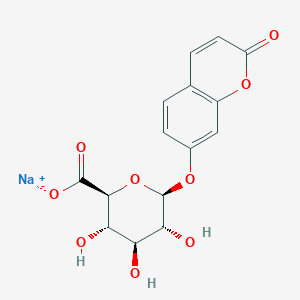
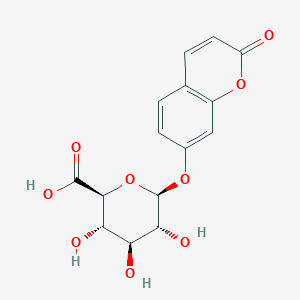
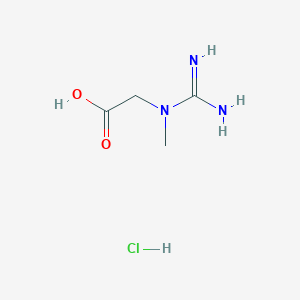
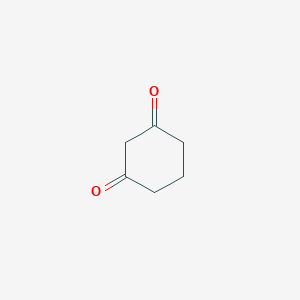



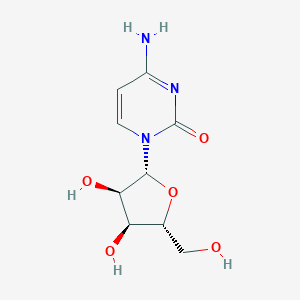
![4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B196192.png)
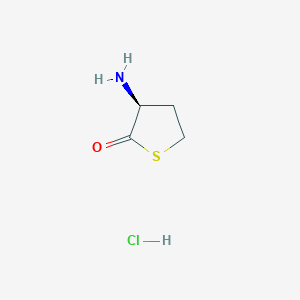

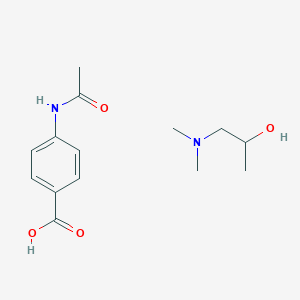
![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)
